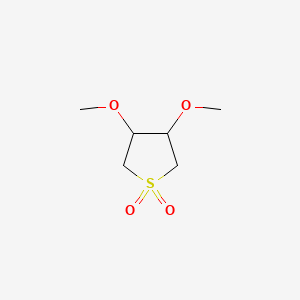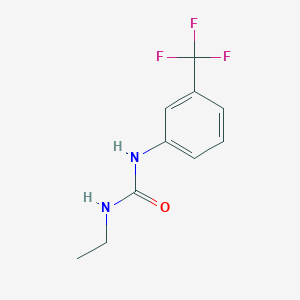
3,4-Dimethoxytetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxytetrahydrothiophene 1,1-dioxide is an organic compound with the molecular formula C6H12O4S and a molecular weight of 180.224 g/mol This compound is a derivative of tetrahydrothiophene, featuring two methoxy groups at the 3 and 4 positions and a sulfone group at the 1,1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxytetrahydrothiophene 1,1-dioxide can be achieved through several methods. One common approach involves the zinc-induced 1,4-debromination of 3,4-bis(bromomethyl)-2,5-dihydrothiophene-1,1-dioxide in acetone solvent. This reaction can be carried out using conventional heating, microwave, or ultrasonic irradiation . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes apply. Industrial production would likely involve optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethoxytetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
3,4-Dimethoxytetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethoxytetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The compound’s sulfone group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The methoxy groups may also play a role in modulating its chemical behavior and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dichloro-3-methyl-tetrahydrothiophene 1,1-dioxide
- 2,3,4,5-Tetraphenyl-thiophene 1,1-dioxide
- 3,4-Dibromo-3-chloro-tetrahydrothiophene 1,1-dioxide
Uniqueness
3,4-Dimethoxytetrahydrothiophene 1,1-dioxide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and potential applications. Compared to its halogenated counterparts, the methoxy groups provide different electronic and steric effects, leading to distinct chemical and biological properties.
Propiedades
Número CAS |
27529-59-5 |
|---|---|
Fórmula molecular |
C6H12O4S |
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
3,4-dimethoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C6H12O4S/c1-9-5-3-11(7,8)4-6(5)10-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
OSDHRUQHPRZLJH-UHFFFAOYSA-N |
SMILES canónico |
COC1CS(=O)(=O)CC1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11967682.png)
![N-[N-(Chloroacetyl)glycyl]-DL-valine](/img/structure/B11967687.png)

![8-[(4-fluorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967689.png)

![3-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11967710.png)



![1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B11967737.png)

![2,4-Dimethoxybenzaldehyde [4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11967745.png)
![4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11967748.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11967753.png)
